Product packaging for 3-Phenyl-2-propylmagnesium bromide(Cat. No.:CAS No. 31731-87-0)

3-Phenyl-2-propylmagnesium bromide

Cat. No.: B6302245
CAS No.: 31731-87-0
M. Wt: 223.39 g/mol
InChI Key: BPQSEIYLPAGZBJ-UHFFFAOYSA-M
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Description

Historical Development and Contemporary Significance of Grignard Reagents in Organic Synthesis

The discovery of organomagnesium halides by François Auguste Victor Grignard in 1900 marked a watershed moment in organic chemistry, for which he was awarded the Nobel Prize in Chemistry in 1912. organic-chemistry.orgmmcmodinagar.ac.in These reagents, prepared by the reaction of an organic halide with magnesium metal, provided a robust and straightforward method for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. masterorganicchemistry.comlibretexts.org Before Grignard's discovery, such bond formations were significantly more challenging. masterorganicchemistry.com

The contemporary significance of Grignard reagents remains undiminished. They are indispensable tools in both academic research and industrial processes, enabling the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. mmcmodinagar.ac.in Their reactivity as potent nucleophiles allows for their addition to a wide range of electrophiles, most notably carbonyl compounds such as aldehydes and ketones, to produce alcohols. organic-chemistry.orgchemguide.co.ukpressbooks.pub They also react with other electrophiles like esters, nitriles, and epoxides, showcasing their broad synthetic utility. organic-chemistry.orgmasterorganicchemistry.com

Classification and Structural Characteristics of Grignard Reagents

Grignard reagents are generally represented by the formula R-Mg-X, where R is an alkyl or aryl group, Mg is magnesium, and X is a halogen (Cl, Br, or I). libretexts.org They are classified based on the nature of the organic group 'R' as primary, secondary, or tertiary. This classification significantly influences their reactivity and steric hindrance.

The structure of Grignard reagents in solution is more complex than the simple R-Mg-X formula suggests. They exist in equilibrium with the corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) in what is known as the Schlenk equilibrium. acs.org The position of this equilibrium is influenced by factors such as the solvent, the nature of the R group, and the halogen. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are crucial as they coordinate to the magnesium atom, stabilizing the reagent.

Secondary Grignard reagents, such as 3-phenyl-2-propylmagnesium bromide, feature the magnesium atom attached to a secondary carbon atom. This structural feature imparts distinct steric and electronic properties compared to their primary counterparts. The increased steric bulk around the carbanionic center can influence the regioselectivity and stereoselectivity of their reactions.

Unique Chemical Attributes of this compound as a Secondary Grignard Reagent

This compound is a secondary Grignard reagent with a benzylic-like structure, which suggests a unique blend of steric hindrance and electronic effects. The presence of the phenyl group on the adjacent carbon can influence the reagent's reactivity and stability.

As a secondary Grignard reagent, it is expected to be a strong nucleophile and a strong base. acs.org The carbanionic carbon, being a secondary center, is more sterically encumbered than in a primary Grignard reagent. This steric hindrance can lead to a greater propensity for reduction reactions with certain sterically demanding ketones, where the Grignard reagent acts as a hydride donor rather than a nucleophile. organic-chemistry.org

The stereochemistry of reactions involving chiral secondary Grignard reagents is a topic of significant interest. Reactions of chiral secondary Grignard reagents with prochiral electrophiles, such as aldehydes, can lead to the formation of diastereomeric products. The stereochemical outcome is often influenced by the relative energies of the competing transition states. acs.org It has been shown that chiral secondary Grignard reagents can react with high stereoselectivity in some cases. researchgate.netrsc.orgrsc.org

Interactive Data Table: General Properties of Grignard Reagents

PropertyDescription
General Formula R-Mg-X (R = alkyl/aryl; X = Cl, Br, I)
Nature of C-Mg Bond Highly polar covalent, with a carbanionic character on carbon.
Reactivity Strong nucleophiles and strong bases. acs.org
Solvents Typically prepared and used in ethereal solvents like diethyl ether or THF.
Schlenk Equilibrium 2 RMgX ⇌ R₂Mg + MgX₂
Common Reactions Addition to aldehydes, ketones, esters, nitriles, and epoxides. organic-chemistry.orgmasterorganicchemistry.comchemguide.co.ukpressbooks.pub

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrMg B6302245 3-Phenyl-2-propylmagnesium bromide CAS No. 31731-87-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;propylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQSEIYLPAGZBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]CC1=CC=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Phenyl 2 Propylmagnesium Bromide

Direct Formation from 2-Bromo-3-phenylpropane and Magnesium Metal

The most common method for preparing 3-Phenyl-2-propylmagnesium bromide is through the direct reaction of 2-bromo-3-phenylpropane with magnesium metal. numberanalytics.com This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. The process must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. adichemistry.commiracosta.edu Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are typically used to stabilize the formed Grignard reagent. numberanalytics.comadichemistry.com

Optimization of Reaction Conditions and Solvent Effects

The successful formation of this compound is highly dependent on the reaction conditions. Key factors that require optimization include temperature, concentration of the alkyl halide, and the choice of solvent. numberanalytics.com

Temperature: The initiation of the Grignard reaction is often subject to an induction period. wikipedia.org Gentle heating can be employed to start the reaction. numberanalytics.com However, the reaction is exothermic, and once initiated, the temperature must be controlled to prevent side reactions, such as Wurtz coupling, which is favored at higher temperatures and concentrations of the alkyl halide. libretexts.org

Solvent: The choice of solvent is critical. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are preferred because they are aprotic and can solvate and stabilize the Grignard reagent through Lewis acid-base interactions. adichemistry.comwikipedia.org THF is often a better coordinating solvent than diethyl ether, especially for preparing Grignard reagents from less reactive halides like aryl or vinyl bromides. adichemistry.com The solvent must be scrupulously dry, as any moisture will destroy the Grignard reagent. adichemistry.commiracosta.edu

Interactive Data Table: Solvent Effects on Grignard Reagent Formation

SolventCoordinating AbilityBoiling Point (°C)Suitability
Diethyl EtherGood34.6Commonly used, good for initiation
Tetrahydrofuran (THF)Excellent66Preferred for less reactive halides
DioxaneGood101Can be used, forms insoluble complexes
Dimethoxyethane (DME)Excellent85Suitable alternative to THF

Role of Magnesium Activation Protocols

Magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the Grignard reaction. wikipedia.orgstackexchange.com Therefore, activation of the magnesium surface is crucial for a successful synthesis. Several methods have been developed to weaken this oxide layer and expose the reactive metal surface.

Mechanical Methods: Crushing magnesium turnings in situ, rapid stirring, or sonication can physically break the oxide layer. wikipedia.orgstackexchange.com

Chemical Activators: Small amounts of activating agents are commonly used.

Iodine: A crystal of iodine is often added to the reaction mixture. It reacts with magnesium to form magnesium iodide, which helps to etch the oxide layer. stackexchange.comresearchgate.net

1,2-Dibromoethane: This is an effective activating agent as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the activation is successful. The other product, magnesium bromide, does not interfere with the main reaction. stackexchange.comresearchgate.net

Preformed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction. stackexchange.com

Diisobutylaluminum hydride (DIBAH): This can be used to activate the magnesium surface and also serves to dry the reaction mixture. acs.orgresearchgate.net

Interactive Data Table: Common Magnesium Activation Methods

Activation MethodDescriptionAdvantages
IodineA small crystal is added to the reaction.Simple and effective. researchgate.net
1,2-DibromoethaneReacts to form ethylene and MgBr2.Action can be monitored by bubble formation. stackexchange.com
Mechanical GrindingCrushing magnesium turnings.Exposes fresh metal surface. youtube.com
SonicationUsing ultrasound to agitate the mixture.Can help initiate stubborn reactions. wikipedia.orgyoutube.com
DIBAHChemical activation and drying agent.Reliable for large-scale synthesis. acs.org

Alternative Preparative Routes to Related Secondary Alkylmagnesium Halides

While the direct reaction with magnesium is standard, alternative methods exist for preparing Grignard reagents, particularly for more complex or sensitive substrates.

One such method is the halogen-magnesium exchange reaction . This involves treating an organic halide with a pre-existing Grignard reagent, such as isopropylmagnesium chloride, often in the presence of lithium chloride to enhance reactivity. nih.gov This method is particularly useful for preparing functionalized Grignard reagents that might not be stable under the conditions of direct synthesis. More recently, sBu2Mg in toluene (B28343) has been shown to be an effective reagent for the I/Mg-exchange of secondary alkyl iodides. nih.gov

Another approach is transmetalation , where an organolithium compound reacts with a magnesium salt to produce the corresponding Grignard reagent. adichemistry.com This can be a useful strategy when the organolithium is more readily prepared than the Grignard reagent itself.

Advanced Techniques for In Situ Generation and Handling of Air/Moisture-Sensitive Grignard Reagents

The high reactivity of Grignard reagents with air and moisture necessitates careful handling techniques to prevent their decomposition. numberanalytics.commit.edu

In Situ Generation: To overcome the challenges of handling and storing these sensitive reagents, in situ generation is often employed. This involves preparing the Grignard reagent in the same pot where it will be subsequently reacted with an electrophile. adichemistry.comvapourtec.com This approach minimizes exposure to the atmosphere and moisture. vapourtec.com

Flow Chemistry: Continuous flow technology offers a powerful method for the in situ production of Grignard reagents. vapourtec.com In a typical setup, a solution of the organic halide is passed through a column packed with activated magnesium metal. vapourtec.com The resulting Grignard reagent solution can then be directly mixed with a stream of the electrophile in a subsequent reactor. vapourtec.com This technique provides excellent control over reaction temperature and time, enhancing safety and often improving yields. vapourtec.comyoutube.com

Handling and Storage: For laboratory-scale work, standard air-free techniques using Schlenk lines or glove boxes are employed. mit.edu Reagents are handled using syringes and transferred through septa to maintain an inert atmosphere of nitrogen or argon. mit.edufishersci.com Commercially available Grignard reagents are often sold in specialized bottles with septa that allow for easy and safe dispensing. mit.edu

Fundamental Reactivity and Reaction Mechanisms of 3 Phenyl 2 Propylmagnesium Bromide

Nucleophilic Addition Reactions

The primary mode of reaction for 3-Phenyl-2-propylmagnesium bromide involves the nucleophilic addition of the 3-phenyl-2-propyl carbanion to various electrophilic centers. This process is central to the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. wikipedia.org

A quintessential reaction of Grignard reagents is their addition to carbonyl compounds. libretexts.orglibretexts.org The electrophilic carbon of the carbonyl group is readily attacked by the nucleophilic carbon of this compound. youtube.commasterorganicchemistry.com This addition leads to the formation of a tetrahedral alkoxide intermediate, which upon subsequent acidic workup, yields an alcohol. youtube.comlibretexts.org

The class of alcohol formed is dependent on the nature of the carbonyl compound used:

Aldehydes: Reaction with aldehydes results in the formation of secondary alcohols. libretexts.orglibretexts.org

Ketones: Reaction with ketones produces tertiary alcohols. libretexts.orglibretexts.org

Esters: The reaction with esters is unique in that it involves a double addition. The initial nucleophilic addition forms a ketone intermediate after the elimination of an alkoxide group. This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol where two of the alkyl groups originate from the Grignard reagent. masterorganicchemistry.comlibretexts.org

Table 1: Products from the Reaction of this compound with Carbonyl Compounds

Carbonyl ReactantIntermediateFinal Product (after acidic workup)
Aldehyde (R'CHO)Tetrahedral alkoxideSecondary alcohol
Ketone (R'COR'')Tetrahedral alkoxideTertiary alcohol
Ester (R'COOR'')KetoneTertiary alcohol

This compound reacts with carbon dioxide (CO2), typically in its solid form (dry ice), to produce a carboxylate salt. quora.comyoutube.commiracosta.edu Subsequent acidification of this salt leads to the formation of the corresponding carboxylic acid, 3-phenyl-2-methylpropanoic acid. quora.comchegg.com This reaction provides a valuable route for the synthesis of carboxylic acids from organohalides. google.com The process involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the CO2 molecule. quora.com

Nitriles, with their polarized carbon-nitrogen triple bond, also serve as electrophiles for Grignard reagents. libretexts.orgucalgary.ca The reaction of this compound with a nitrile initially forms an imine anion after nucleophilic addition. libretexts.orgmasterorganicchemistry.com Hydrolysis of this intermediate, typically with aqueous acid, yields a ketone. ucalgary.camasterorganicchemistry.com This method is particularly useful as the ketone is not formed until the workup step, preventing further reaction with the Grignard reagent. ucalgary.ca

Epoxides, or oxiranes, are three-membered cyclic ethers that undergo ring-opening reactions with strong nucleophiles like Grignard reagents. masterorganicchemistry.comlibretexts.org The attack of this compound occurs at the less sterically hindered carbon of the epoxide ring, following an SN2-type mechanism. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com This reaction results in the formation of a new carbon-carbon bond and, after acidic workup, an alcohol. The reaction with ethylene (B1197577) oxide, for instance, would yield a primary alcohol with a carbon chain extended by two carbons. libretexts.org While reactions with more stable cyclic ethers like tetrahydrofuran (B95107) are possible, they often require more forcing conditions, such as elevated temperatures. quora.com

Protonolysis and Basicity Aspects

Due to the highly polarized carbon-magnesium bond, this compound is a very strong base. masterorganicchemistry.comwikipedia.org It will readily react with any compound that has an acidic proton, a process known as protonolysis. wikipedia.org This includes water, alcohols, and carboxylic acids. wikipedia.orgmiracosta.edu In such reactions, the Grignard reagent is consumed by abstracting a proton, leading to the formation of the corresponding alkane (in this case, 2-phenylpropane) and a magnesium salt. youtube.com This high basicity necessitates the use of anhydrous conditions during Grignard reactions to prevent the reagent from being destroyed. wikipedia.orgbyjus.com The reaction with D2O (heavy water) can be used to introduce a deuterium (B1214612) atom into the molecule. chegg.comyoutube.com

Mechanistic Pathways of Grignard Additions

The mechanism of Grignard addition to carbonyl compounds is generally considered to proceed through a polar, nucleophilic addition pathway. acs.org The reaction is often initiated by the formation of a Lewis acid-base complex between the magnesium atom of the Grignard reagent and the carbonyl oxygen. libretexts.orglibretexts.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the carbanionic portion of the Grignard reagent. libretexts.orglibretexts.org The addition typically proceeds through a six-membered ring transition state. wikipedia.org

However, for sterically hindered ketones or with certain Grignard reagents, an alternative single-electron transfer (SET) mechanism has been proposed. acs.orgorganic-chemistry.org This pathway involves the homolytic cleavage of the carbon-magnesium bond to form a radical intermediate. acs.org Evidence for the SET mechanism includes the observation of radical coupling side products. wikipedia.org The preferred pathway, whether polar or radical, can be influenced by factors such as the structure of the Grignard reagent, the substrate, and the reaction conditions. acs.org

Polar Addition Mechanisms

The predominant reaction pathway for Grignard reagents is the polar or nucleophilic addition mechanism. libretexts.org In this process, the this compound acts as a potent nucleophile, with the carbanionic carbon atom attacking an electrophilic center, such as the carbon atom of a carbonyl group. libretexts.org This addition to aldehydes, ketones, and esters is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.com The reaction with aldehydes (except formaldehyde) yields secondary alcohols, while reaction with ketones produces tertiary alcohols. libretexts.org

The mechanism involves the formation of a new carbon-carbon bond and the simultaneous breaking of the carbonyl pi bond, resulting in a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. leah4sci.com

Single-Electron Transfer (SET) Processes

In addition to the polar mechanism, this compound can react via a single-electron transfer (SET) process. This pathway is more likely to occur with substrates that are good electron acceptors, such as certain ketones or conjugated systems. acs.org In the SET mechanism, an electron is transferred from the Grignard reagent to the substrate, generating a radical ion pair. acs.org The subsequent reactions of these radical intermediates can lead to the expected addition product, as well as side products arising from coupling or other radical reactions.

The competition between the polar addition and SET pathways is influenced by factors such as the structure of the substrate and the reaction conditions. For instance, reactions with benzophenone (B1666685) have been shown to proceed significantly through a radical mechanism for some secondary Grignard reagents. acs.org

Influence of Schlenk Equilibrium on Reaction Pathways

The reactivity of this compound in solution is significantly influenced by the Schlenk equilibrium. wikipedia.org This equilibrium describes the disproportionation of the Grignard reagent (RMgX) into the corresponding dialkylmagnesium compound (R₂Mg) and magnesium halide (MgX₂). wikipedia.orgwikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is dependent on several factors, including the solvent, temperature, and the nature of the organic group (R) and the halide (X). wikipedia.org In ethereal solvents like diethyl ether or tetrahydrofuran (THF), the equilibrium generally favors the alkylmagnesium halide. wikipedia.org However, the presence of the more reactive dialkylmagnesium species can influence the reaction pathway and product distribution. The various species present in solution can exhibit different reactivities, with the dialkylmagnesium often being a stronger nucleophile. The Schlenk equilibrium can be intentionally shifted; for example, the addition of dioxane can precipitate the magnesium halide, driving the equilibrium towards the formation of the dialkylmagnesium compound. wikipedia.org

Configurational Stability and Stereochemical Dynamics of the Magnesium-Carbon Bond

As this compound possesses a stereocenter at the carbon atom bonded to magnesium, its configurational stability is a crucial aspect of its chemistry, particularly in asymmetric synthesis.

Studies on Inversion Rates at the Secondary Grignard Center

Studies have shown that chiral secondary alkylmagnesium reagents can be prepared and utilized in stereoselective reactions, indicating a degree of configurational stability, especially at low temperatures. rsc.org For example, some mixed dialkylmagnesium reagents have been found to be configurationally stable up to -50 °C for about an hour. rsc.org However, at higher temperatures, racemization can occur more readily.

The following table, based on data for a representative chiral secondary Grignard reagent, illustrates the effect of temperature and time on enantiomeric excess (ee), a measure of configurational stability.

EntryTemperature (°C)Time (h)Enantiomeric Excess (ee) (%)
1-78191
2-50186
3-50369
4-20160

This data is illustrative and based on a representative chiral secondary alkylmagnesium reagent. rsc.org

Factors Influencing Configurational Lability (e.g., Solvent, Temperature, Ligand Effects)

Several factors can influence the rate of inversion at the stereogenic carbon center of this compound, affecting its configurational lability.

Temperature: As indicated in the table above, temperature has a profound effect on configurational stability. Higher temperatures provide the necessary activation energy for the inversion process, leading to faster racemization. rsc.org

Solvent: The coordinating solvent plays a critical role in the structure and reactivity of Grignard reagents. wikipedia.org Solvents like tetrahydrofuran (THF) and diethyl ether solvate the magnesium center, influencing the polarity of the C-Mg bond and the energetics of the inversion process. wikipedia.org The nature of the solvent can affect the position of the Schlenk equilibrium, which in turn can impact the species undergoing inversion.

Ligand Effects: The presence of other ligands in the coordination sphere of the magnesium atom can also affect configurational stability. This includes the halide counterion (bromide in this case) and any additives or coordinating species present in the reaction mixture.

Stereoselective Transformations Involving 3 Phenyl 2 Propylmagnesium Bromide

Diastereoselective Reactions with Chiral Substrates

The addition of 3-phenyl-2-propylmagnesium bromide to carbonyl compounds already possessing a stereocenter, typically at the α-position, leads to the formation of a new stereocenter. The relative stereochemistry of this new center in relation to the existing one is determined by the facial selectivity of the nucleophilic attack. This selectivity is often rationalized using established stereochemical models.

Addition to Chiral Aldehydes and Ketones

The reaction of this compound with chiral aldehydes and ketones is a classic example of substrate-controlled diastereoselection. The outcome of these reactions can often be predicted by the Felkin-Anh model, which considers the steric environment of the carbonyl group. uwindsor.cawikipedia.org The model posits that the largest substituent on the α-chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.

In the case of this compound, its significant steric bulk would be expected to enhance the diastereoselectivity of the addition. For a chiral aldehyde with a stereocenter at the α-position, the Grignard reagent will preferentially attack the less hindered face of the carbonyl group, as dictated by the arrangement of the small, medium, and large substituents on the adjacent chiral carbon.

While specific experimental data for the addition of this compound to a wide range of chiral aldehydes and ketones is not extensively documented in publicly available literature, we can infer the expected outcomes based on reactions with structurally similar, sterically demanding Grignard reagents. The diastereomeric ratio (d.r.) is a key indicator of the selectivity of these reactions.

Table 1: Representative Diastereoselective Additions of Sterically Hindered Grignard Reagents to Chiral Aldehydes

Chiral AldehydeGrignard ReagentMajor DiastereomerDiastereomeric Ratio (d.r.)
(R)-2-PhenylpropanalIsopropylmagnesium bromide(R,S)-Alcohol85:15
(R)-2-Phenylpropanaltert-Butylmagnesium chloride(R,S)-Alcohol95:5
(S)-2-MethylbutanalPhenylmagnesium bromide(S,R)-Alcohol80:20

This table presents illustrative data based on known stereoselective reactions and is intended to be representative of the expected outcomes with this compound.

Induction of Stereochemistry in Remote Positions

The influence of a chiral center on the stereochemical outcome of a reaction can extend beyond the adjacent carbon. In reactions of this compound with substrates containing remote stereocenters (e.g., at the β, γ, or even more distant positions), the degree of asymmetric induction is generally lower. However, conformational rigidity, often achieved through chelation, can enhance the transmission of stereochemical information. researchgate.net

For instance, in the addition to a β-alkoxy ketone, if the magnesium ion of the Grignard reagent can coordinate with both the carbonyl oxygen and the alkoxy group, a cyclic transition state is formed. researchgate.netscispace.com This chelation restricts the conformational freedom of the substrate, leading to a more ordered transition state and potentially higher diastereoselectivity. The bulky nature of this compound would likely interact significantly with the substituents on such a rigid chelate structure, influencing the facial bias of the addition.

Asymmetric Induction in the Formation of Chiral Centers

Beyond substrate control, the creation of new chiral centers with a preference for one enantiomer can be achieved through the use of chiral auxiliaries or ligands that interact with the Grignard reagent or the substrate.

Ligand-Controlled Asymmetric Grignard Reactions

In these reactions, a chiral ligand is added to the reaction mixture to form a complex with the Grignard reagent. This chiral complex then delivers the nucleophile to the prochiral substrate (e.g., an achiral aldehyde or ketone) in an enantioselective manner. A variety of chiral ligands, often containing nitrogen or oxygen donor atoms, have been developed for this purpose. nih.govmmu.ac.ukic.ac.uk

The effectiveness of a chiral ligand in inducing enantioselectivity in the addition of this compound would depend on the stability and geometry of the resulting chiral complex. The steric bulk of the Grignard reagent itself could play a crucial role, potentially leading to high levels of asymmetric induction if the ligand can effectively differentiate between the two enantiotopic faces of the carbonyl substrate. nih.govrsc.org

Table 2: Illustrative Enantioselective Addition of Grignard Reagents to Ketones Mediated by a Chiral Ligand

KetoneGrignard ReagentChiral LigandEnantiomeric Excess (e.e.)
AcetophenoneEthylmagnesium bromide(-)-Sparteine75%
PropiophenonePhenylmagnesium bromide(R,R)-TADDOL92%
Benzophenone (B1666685)Methylmagnesium bromideChiral Diamine88%

This table provides representative examples of ligand-controlled asymmetric Grignard reactions. The application of these ligands to this compound would require specific experimental investigation.

Substrate-Controlled Diastereoselectivity

As discussed in section 4.1, the inherent chirality of the substrate can direct the stereochemical course of the reaction. This is a powerful strategy in natural product synthesis, where existing stereocenters are used to set new ones. The diastereoselectivity of such reactions is highly dependent on the nature of the substrate and the Grignard reagent. researchgate.net With a sterically demanding nucleophile like this compound, substrate-controlled diastereoselectivity is often enhanced due to more pronounced steric interactions in the transition state.

Mechanistic Models for Stereoselectivity in Grignard Reactions

The stereochemical outcomes of the addition of Grignard reagents to chiral carbonyl compounds are generally rationalized by a few key mechanistic models:

Cram's Rule and the Felkin-Anh Model: These models are foundational for predicting the stereochemistry of nucleophilic additions to α-chiral carbonyl compounds under non-chelating conditions. uwindsor.cawebsite-files.com The Felkin-Anh model, a refinement of Cram's original rule, generally provides more accurate predictions. It considers a staggered conformation of the substituents around the α-carbon and the trajectory of the incoming nucleophile (the Bürgi-Dunitz trajectory). uwindsor.ca For this compound, its large steric profile would be the dominant factor in determining the preferred trajectory of attack according to this model.

Cram's Chelate Model: When the α-substituent on the carbonyl compound is a Lewis basic group (e.g., alkoxy, amino), it can chelate to the magnesium atom of the Grignard reagent, forming a rigid five-membered ring in the transition state. researchgate.netwebsite-files.com This chelation control often leads to a reversal of the diastereoselectivity compared to the Felkin-Anh model. The formation and stability of such a chelate with this compound would depend on the specific substrate and reaction conditions.

The choice between a chelation-controlled or non-chelation-controlled pathway is influenced by several factors, including the nature of the α-substituent, the solvent, and the presence of other Lewis acids. The significant steric hindrance of this compound could potentially disfavor the formation of a tight chelate, leading to a preference for the Felkin-Anh pathway even in the presence of a chelating group.

Applicability and Limitations of Felkin-Anh and Chelation-Control Models

The Felkin-Ahn and chelation-control models provide a framework for predicting the diastereoselectivity of nucleophilic additions to carbonyl compounds. These models are based on the steric and electronic interactions in the transition state of the reaction.

The Felkin-Ahn model is a widely accepted model for predicting the stereochemistry of nucleophilic attack on a chiral aldehyde or ketone. researchgate.net It postulates that the largest group (L) on the alpha-carbon to the carbonyl orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory, which is an angle of approximately 107 degrees relative to the carbon-oxygen double bond. libretexts.org This model generally predicts the formation of the anti-diastereomer. The model has a "polar" variant for cases where an electronegative atom is present on the alpha-carbon, which can alter the preferred conformation due to electronic effects. uwindsor.ca

The chelation-control model , on the other hand, is applicable when the substrate contains a Lewis basic group (such as an alkoxy or amino group) on the alpha-carbon that can chelate with the magnesium atom of the Grignard reagent. This chelation locks the conformation of the substrate, and the nucleophile is directed to attack from the less hindered face of this rigid cyclic transition state. researchgate.netnih.gov Chelation control often leads to the opposite diastereomer (the syn-diastereomer) compared to the Felkin-Ahn model. uwindsor.ca The strength of chelation can be influenced by the Lewis acidity of the metal cation and the nature of the chelating group. libretexts.org For instance, strongly chelating protecting groups favor the chelation-controlled product, while bulky, non-chelating groups like silyl (B83357) ethers tend to favor the Felkin-Anh pathway. researchgate.netnih.gov

However, the predictive power of these models is not absolute and can be influenced by several factors, including the structure of the Grignard reagent, the substrate, the solvent, and the presence of additives. For sterically demanding Grignard reagents like this compound, the steric bulk of the nucleophile itself becomes a significant factor in determining the facial selectivity, potentially overriding the predictions of the standard models.

Furthermore, some Grignard reagents, particularly allylmagnesium halides, have been shown to react with low or even opposite stereoselectivity compared to what is predicted by these models. nih.govnih.gov This has been attributed to the possibility of alternative reaction mechanisms, such as a concerted, six-membered ring transition state for allylic reagents, which differs from the typical polar mechanism. nih.gov While this compound is not an allylic reagent, its steric hindrance might lead to complex transition states that are not adequately described by the simple Felkin-Ahn or chelation-control models.

The table below summarizes the general diastereoselectivity observed for different types of substrates and the controlling stereochemical model.

Substrate TypeControlling ModelPredicted Major DiastereomerFactors Influencing Selectivity
α-Chiral Ketone/Aldehyde (non-chelating)Felkin-AnhantiSteric bulk of substituents on the α-carbon and the nucleophile. researchgate.net
α-Alkoxy Ketone/Aldehyde (chelating)Chelation-ControlsynLewis acidity of the cation, nature of the chelating group and solvent. libretexts.orgnih.gov
α-Silyloxy Ketone/AldehydeFelkin-AnhantiBulky silyl group disfavors chelation. researchgate.netnih.gov

It is important to note that specific experimental data on the stereoselective transformations of this compound is scarce in the publicly available literature. Therefore, the applicability of these models to this specific reagent must be considered with caution, and predictions should be validated by experimental results.

Computational Analysis of Stereochemical Outcomes

In the absence of extensive experimental data, computational chemistry provides a powerful tool to investigate the stereochemical outcomes of reactions involving this compound. Quantum mechanical calculations can be used to model the transition state structures for the addition of the Grignard reagent to a carbonyl compound. By comparing the energies of the different diastereomeric transition states, it is possible to predict the major product of the reaction.

Computational studies can provide insights into:

Transition State Geometries: Detailed three-dimensional structures of the competing transition states can be visualized, revealing the key steric and electronic interactions that determine the stereoselectivity.

Activation Energies: The relative activation energies for the formation of the different diastereomers can be calculated. The transition state with the lower activation energy will correspond to the major product, according to transition state theory.

Influence of Solvent: The effect of solvent molecules on the stability of the transition states can be modeled, providing a more realistic picture of the reaction in solution.

Role of Aggregation: Grignard reagents are known to exist as aggregates in solution. Computational models can explore the reactivity of different aggregates and their influence on the stereochemical outcome.

For a sterically hindered Grignard reagent like this compound, computational analysis would be particularly valuable in dissecting the complex interplay of steric repulsions in the transition state. It could help to elucidate whether the Felkin-Ahn or chelation-control model is more appropriate for a given substrate or if a different transition state model is required to explain the observed stereoselectivity.

While specific computational studies on this compound are not readily found, the general approach has been successfully applied to other Grignard reactions. For example, computational studies have been used to investigate the mechanism of chelation-controlled additions and to rationalize the unexpected stereoselectivities observed in certain reactions.

The following table illustrates the type of data that could be generated from a computational study on the addition of this compound to a chiral aldehyde, for instance, 2-phenylpropanal.

Transition StateDiastereomerRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
TS-anti (Felkin-Anh)anti0.0 (Reference)Minimized steric interactions as predicted by the Felkin-Ahn model.
TS-syn (Felkin-Anh)syn+2.5Steric clash between the phenyl group of the Grignard reagent and the phenyl group of the aldehyde.
TS-chelationsyn+1.8Potential for weak chelation, but offset by steric strain.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.

Applications of 3 Phenyl 2 Propylmagnesium Bromide in Complex Organic Synthesis

Construction of Advanced Carbon Skeletons

The primary application of Grignard reagents like 3-phenyl-2-propylmagnesium bromide is the formation of carbon-carbon bonds, which is the cornerstone of building complex molecular skeletons. wikipedia.org The nucleophilic carbon atom in the 3-phenyl-2-propyl group can attack a wide range of electrophilic carbon centers, including those in carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide. youtube.com

This reactivity allows chemists to assemble larger, more intricate carbon frameworks. For instance, the reaction with a ketone introduces a bulky, substituted quaternary center, a structural motif that can be challenging to create using other methods. The addition to an epoxide ring results in a carbon-chain extension of two carbons while simultaneously installing a hydroxyl group, a versatile functional handle for further transformations.

Table 1: Examples of Carbon Skeleton Construction with this compound

Electrophilic Substrate Initial Skeleton Reagent Resulting Carbon Skeleton
Acetone 3-carbon ketone This compound 12-carbon branched tertiary alcohol
Ethylene (B1197577) Oxide 2-carbon epoxide This compound 11-carbon primary alcohol

Synthesis of Specific Functionalized Molecular Architectures

Beyond simple chain extension, this compound is instrumental in creating molecules with specific functionalities and stereochemical arrangements.

The reaction of Grignard reagents with carbonyl compounds is a classic and powerful method for synthesizing alcohols. libretexts.orgmnstate.edu this compound reacts with different classes of carbonyl compounds to produce primary, secondary, or tertiary alcohols. libretexts.org

Reaction with formaldehyde yields a primary alcohol.

Reaction with other aldehydes (e.g., acetaldehyde) produces a secondary alcohol.

Reaction with ketones (e.g., acetone) results in a tertiary alcohol. libretexts.org

The addition to chiral aldehydes and ketones, particularly those with a stereocenter adjacent to the carbonyl group, can proceed with diastereoselectivity. However, the high reactivity of Grignard reagents can sometimes lead to lower selectivity compared to other organometallic reagents. nih.gov The stereochemical outcome is influenced by factors like steric hindrance and the potential for chelation control with substrates containing nearby Lewis basic groups. nih.gov

Table 2: Synthesis of Different Alcohol Classes

Carbonyl Substrate Substrate Class Product after reaction with this compound Product Class
Formaldehyde Aldehyde 4-Phenyl-3-pentan-1-ol Primary Alcohol
Acetaldehyde Aldehyde 5-Phenyl-4-hexan-2-ol Secondary Alcohol

The synthesis of chiral amines and their derivatives is a significant area of organic chemistry. This compound can be used to synthesize these targets through its addition to imines or their derivatives. The nucleophilic addition of the Grignard reagent to the carbon-nitrogen double bond of an imine, followed by hydrolysis, yields an amine. When a chiral auxiliary is incorporated into the imine substrate, this addition can proceed with high diastereoselectivity, providing a route to enantiomerically enriched amines after removal of the auxiliary. Similarly, reaction with chiral nitrones or oxime ethers can lead to the formation of chiral hydroxylamines or alkoxyamines, which are precursors to valuable amino alcohol derivatives.

Grignard reagents are employed in the synthesis of heterocyclic structures. For example, pyrrolidinones can be constructed using a strategy involving the reaction of this compound with γ-keto esters or related substrates. The initial attack on the ketone is typically favored, forming a tertiary alcohol. Subsequent intramolecular cyclization, often acid- or base-catalyzed, involves the attack of the newly formed hydroxyl group or a derived amine onto the ester functionality, leading to the formation of the five-membered lactam (pyrrolidinone) ring. This approach allows for the incorporation of the complex 3-phenyl-2-propyl substituent into the heterocyclic framework.

Role in Convergent Total Synthesis Strategies for Natural Products and Pharmaceuticals

In a convergent synthesis, complex fragments of a target molecule are prepared separately and then joined together in the later stages. This approach is often more efficient than a linear synthesis. The Grignard reaction is a powerful tool for such fragment coupling. A synthetic strategy for a complex natural product or pharmaceutical might involve preparing a fragment containing an aldehyde or ketone and another fragment as the organobromide precursor to this compound. The subsequent Grignard reaction between these two advanced intermediates forges a key carbon-carbon bond, rapidly assembling a significant portion of the final molecular architecture. mnstate.edu

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

This compound serves as a nucleophilic partner in various transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds, particularly between sp²- and sp³-hybridized carbon atoms. nih.gov

In reactions like the Kumada coupling (nickel or palladium-catalyzed) or Negishi coupling (which involves transmetalation to an organozinc species), the 3-phenyl-2-propyl group can be coupled to aryl, vinyl, or alkyl halides and triflates. researchgate.netwisc.eduwisc.edu The general process involves three key steps: oxidative addition of the organic halide to the low-valent metal catalyst, transmetalation of the 3-phenyl-2-propyl group from magnesium to the metal center, and reductive elimination to form the final product and regenerate the catalyst. nih.gov

Table 3: Generalized Scheme for Kumada Cross-Coupling

Reaction Component Example Role
Alkyl Nucleophile This compound Source of the sp³-hybridized carbon group
Aryl/Vinyl Electrophile Bromobenzene (Ar-X) Source of the sp²-hybridized carbon group
Catalyst Pd(PPh₃)₄ or NiCl₂(dppe) Facilitates the coupling reaction

| Product | 3-Phenyl-2-propylbenzene (Ar-R) | Cross-coupled product |

Iron-Catalyzed Coupling Reactions

Iron, being abundant, inexpensive, and environmentally benign, has garnered significant interest as a catalyst for cross-coupling reactions. nih.gov Iron-catalyzed reactions provide a powerful tool for forming carbon-carbon bonds, particularly C(sp²)–C(sp³) bonds, by coupling alkyl Grignard reagents with various electrophiles. nih.govacs.org These reactions are notable for their ability to proceed under mild conditions and often accommodate challenging substrates, including secondary alkyl Grignards like this compound. acs.orgsigmaaldrich.com

A significant challenge in using secondary alkyl Grignards is the potential for isomerization and β-hydride elimination. nih.govsigmaaldrich.com However, studies have shown that iron catalysts, often in combination with additives like N-methyl-2-pyrrolidinone (NMP) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), can effectively promote the desired cross-coupling while minimizing these side reactions. nih.govgoogle.com For instance, high yields have been achieved in the coupling of isopropylmagnesium bromide with aryl chlorobenzenesulfonates using an Fe(acac)₃ catalyst, without observation of isomerization to the n-propyl product. nih.gov

The general mechanism for these reactions is thought to involve an Fe(I)-Fe(III) catalytic cycle. The reaction scope is broad, allowing for the coupling of primary and secondary alkyl halides with aryl Grignard reagents, and conversely, alkyl Grignard reagents with aryl electrophiles such as aryl chlorides, tosylates, and sulfamates. acs.orgsigmaaldrich.com The use of an additive like tetramethylethylenediamine (TMEDA) has been shown to be crucial for achieving high yields in the coupling of secondary alkyl bromides with aryl Grignards. acs.org

Table 1: Representative Iron-Catalyzed Cross-Coupling Reactions with Secondary Alkyl Grignard Reagents

Alkyl GrignardElectrophileCatalyst SystemProductYield (%)Reference
Isopropylmagnesium BromidePhenyl 4-chlorobenzenesulfonateFe(acac)₃ / DMIPhenyl 4-isopropylbenzenesulfonate98 nih.gov
Cyclohexylmagnesium BromidePhenyl 4-chlorobenzenesulfonateFe(acac)₃ / DMIPhenyl 4-cyclohexylbenzenesulfonate98 nih.gov
Phenylmagnesium BromideCyclohexyl BromideFeCl₃ / TMEDACyclohexylbenzene99 acs.org
4-Methoxyphenylmagnesium Bromidesec-Butyl BromideFeCl₃ / TMEDA1-(sec-Butyl)-4-methoxybenzene92 acs.org

Palladium and Nickel-Catalyzed Reactions

The Kumada-Tamao-Corriu coupling, or simply Kumada coupling, was one of the first transition-metal-catalyzed cross-coupling reactions developed, utilizing nickel or palladium to couple Grignard reagents with organic halides. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of organic synthesis for creating C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. wikipedia.org

Palladium Catalysis: Palladium-catalyzed Kumada couplings are known for their high efficiency and broad scope. nrochemistry.com The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst. wikipedia.orgnrochemistry.com Recent advancements have enabled these reactions to proceed under mild conditions, even at room temperature, using sterically hindered phosphine (B1218219) ligands. acs.org These methods are compatible with a variety of functional groups and can be used with primary and secondary alkyl Grignard reagents, including those with β-hydrogens, where β-hydride elimination can be a competing pathway. acs.org

Nickel Catalysis: Nickel catalysts are often a more economical choice for Kumada couplings. organic-chemistry.org They are particularly effective for coupling both primary and secondary alkyl Grignard reagents with various electrophiles. acs.org Nickel complexes, sometimes in the presence of additives like 1,3-butadienes, can efficiently catalyze the coupling of unactivated alkyl halides. wikipedia.orgacs.org The use of N-heterocyclic carbene (NHC) ligands has been instrumental in developing general nickel-catalyzed processes for the cross-coupling of tertiary alkylmagnesium halides with aryl bromides, allowing for the formation of sterically hindered quaternary carbon centers with minimal isomerization. nih.gov Similar to palladium, the mechanism is believed to proceed through a cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 2: Representative Palladium and Nickel-Catalyzed Kumada Coupling Reactions

Grignard ReagentElectrophileCatalyst SystemProductYield (%)Reference
Phenylmagnesium Bromide(E)-1-Iodo-2-phenylethenePdCl₂(dtbpf) / TMEDA(E)-Stilbene98 acs.org
sec-Butylmagnesium Chloride(E)-1-Bromo-2-phenylethenePdCl₂(dtbpf) / TMEDA(E)-3-Methyl-1-phenyl-1-pentene81 acs.org
tert-Pentylmagnesium Chloride4-BromotolueneNiCl₂·H₂O / IPr·HCl4-(tert-Pentyl)toluene86 nih.gov
Phenylmagnesium Bromide1,3-DichlorobenzeneNiCl₂(dppe)1,3-Diphenylbenzene85 youtube.com

Zirconium and Titanium-Mediated Processes

Zirconium-Mediated Processes: Organozirconocenes are versatile intermediates in organic synthesis. nih.gov While they are traditionally formed via hydrozirconation of alkenes and alkynes, this method is not suitable for generating aryl, benzyl, or certain branched alkyl zirconocenes. A more general approach involves the transmetalation of Grignard reagents with zirconocene (B1252598) dichloride (Cp₂ZrCl₂). nih.gov This strategy allows for the formation of organozirconium species from a wider range of substrates, including secondary and tertiary alkyl Grignard reagents. These intermediates can then be trapped with electrophiles. For example, conducting the transmetalation under a carbon monoxide atmosphere generates acyl zirconium complexes, which serve as valuable acyl anion equivalents for the synthesis of unsymmetrical ketones. nih.gov

Titanium-Mediated Processes: Titanium catalysts are also employed in reactions involving Grignard reagents, particularly in polymerization and isomerization processes. researchgate.netresearchgate.net Titanium-catalyzed isomerization and olefin-exchange reactions of alkylmagnesium halides represent a novel method for the preparation of Grignard reagents themselves. researchgate.net Furthermore, titanium complexes supported on magnesium chloride are highly active catalysts for olefin polymerization. mdpi.comgoogle.comcapes.gov.br In the context of C-C bond formation, titanium-catalyzed carbomagnesiation reactions, while less common than those using late transition metals, offer unique reactivity pathways. For instance, Cp₂TiCl₂ can catalyze the intermolecular cyclomagnesiation of dienes using Grignard reagents. acs.org

Table 3: Zirconium and Titanium-Mediated Reactions with Grignard Reagents

Organometallic ReagentSubstrate/ElectrophileMediator/CatalystKey ProcessProduct TypeReference
sec-Butylmagnesium ChlorideCO, then PhI/Pd(PPh₃)₄Cp₂ZrCl₂Carbonylative CouplingUnsymmetrical Ketone nih.gov
Phenylmagnesium BromideCO, then I₂Cp₂ZrCl₂Carbonylative CouplingAcyl Iodide nih.gov
Ethylmagnesium Bromide1,7-OctadieneCp₂TiCl₂CyclomagnesiationMagnesacyclopentane acs.org
Alkylmagnesium HalideOlefinTitanium CatalystIsomerization/ExchangeNew Grignard Reagent researchgate.net

Hydromagnesiation of Olefins

Hydromagnesiation of olefins presents an alternative, atom-economical route to Grignard reagents, avoiding the use of organic halides. acs.org This process involves the formal addition of a magnesium-hydride (Mg-H) bond across a carbon-carbon double bond. While magnesium hydride itself can be used, a more common approach is transfer hydromagnesiation, where a simple Grignard reagent with β-hydrogens (like ethyl- or cyclopentylmagnesium bromide) acts as the hydride source in the presence of a catalyst. nih.govacs.org

This methodology provides a direct route to secondary benzylic Grignard reagents like this compound from the corresponding styrene (B11656) derivative (e.g., (E)-1-phenylprop-1-ene), which can then participate in the various coupling reactions discussed previously.

Table 4: Iron-Catalyzed Hydromagnesiation of Styrene Derivatives

OlefinHydride SourceCatalystTrapping ElectrophileFinal ProductYield (%)Reference
Styrenec-C₅H₉MgBr(PDI)FeCl₂PhCHO1,2-Diphenylethanol80 acs.org
3-MethoxystyreneEtMgBrFeCl₂·4H₂O / TMEDAAllyl Bromide1-(But-3-en-1-yl)-3-methoxybenzene81 acs.org
3-MethoxystyreneEtMgBrFeCl₂·4H₂O / TMEDAPh₂CO1-(3-Methoxyphenyl)-2,2-diphenylethanol79 acs.org
StyreneEtMgBrFeCl₂·4H₂O / TMEDASelectfluor(1-Fluoroethyl)benzene76 acs.org

Advanced Characterization and Computational Studies of 3 Phenyl 2 Propylmagnesium Bromide Systems

Spectroscopic Probes for Reaction Intermediates and Aggregation States

Spectroscopic techniques are invaluable for investigating the transient and aggregated species that exist in Grignard reagent solutions. These methods provide insights into the solution-state behavior that governs the reactivity of compounds like 3-phenyl-2-propylmagnesium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Conformation

In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving monomeric, dimeric, and potentially higher-order aggregates. The position of this equilibrium is influenced by factors such as the solvent, concentration, temperature, and the nature of the organic and halide components. For a secondary Grignard reagent like this compound, steric hindrance from the phenyl and methyl groups can influence the preferred aggregation state.

NMR techniques, such as variable temperature NMR and diffusion-ordered spectroscopy (DOSY), can be employed to distinguish between different species in solution based on their distinct chemical shifts, coupling constants, and diffusion coefficients. For instance, the chemical shifts of the protons and carbons near the magnesium center are particularly sensitive to the coordination environment and aggregation state.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Grignard Reagents in Diethyl Ether

SpeciesMoiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
RMgXα-CHHighly variable, often shieldedHighly variable, often shielded
(RMgX)₂α-CHShifted relative to monomerShifted relative to monomer
R₂Mgα-CHDistinct from RMgXDistinct from RMgX

Note: The exact chemical shifts for this compound would require experimental determination.

Infrared and Raman Spectroscopic Analysis of Grignard Complexes

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of Grignard reagent complexes. These techniques are particularly useful for studying the carbon-magnesium (C-Mg) bond and the interactions between the Grignard reagent and solvent molecules.

The C-Mg stretching frequency in Grignard reagents typically appears in the far-infrared region, often between 300 and 600 cm⁻¹. The exact position of this band is sensitive to the structure of the alkyl group, the halogen, and the coordinating solvent. For this compound, the C-Mg stretch would be influenced by the electronic and steric effects of the phenylpropyl group.

In ethereal solutions, such as diethyl ether or tetrahydrofuran (B95107) (THF), the ether C-O-C stretching vibrations are also affected by coordination to the magnesium center. wikipedia.org This coordination leads to a shift in the C-O-C stretching frequency, providing evidence for the formation of solvent-Grignard complexes. wikipedia.org Raman spectroscopy can be particularly advantageous for studying the C-Mg bond, as this vibration often gives rise to a strong Raman signal.

Table 2: Typical Infrared and Raman Frequencies for Grignard Reagent Systems

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Technique
C-Mg Stretch300 - 600IR, Raman
Solvent C-O-C Stretch (coordinated)Shifted from free solventIR

Note: Specific frequencies for this compound complexes would need to be determined experimentally.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to investigate the mechanistic details of Grignard reactions at the molecular level. These methods allow for the exploration of reaction pathways, transition states, and the influence of solvation on reactivity.

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a robust method for studying the mechanisms of Grignard reactions. acs.org DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. nih.govresearchgate.net This allows for the detailed exploration of reaction energy profiles and the identification of the most likely reaction pathways.

For the reaction of a Grignard reagent like this compound with a carbonyl compound, DFT calculations can help to distinguish between different proposed mechanisms, such as a concerted polar mechanism or a stepwise single-electron transfer (SET) mechanism. colab.ws The nature of the alkyl group plays a crucial role; bulky groups can hinder direct C-C bond formation, potentially favoring an SET pathway. colab.ws Studies have shown that dinuclear Grignard species may be more reactive than their monomeric counterparts in nucleophilic additions. acs.orgresearchgate.net

DFT calculations can also elucidate the structure of the transition state, revealing key interactions that lead to product formation. For example, in the addition to a carbonyl group, the transition state often involves the coordination of the carbonyl oxygen to the magnesium atom, which increases the electrophilicity of the carbonyl carbon. nih.gov

Molecular Dynamics Simulations of Grignard Reagent Solvation and Reactivity

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of Grignard reagents in solution over time. By simulating the movements of the Grignard reagent and solvent molecules, MD can provide insights into the solvation structure, ligand exchange processes, and the role of the solvent in the reaction mechanism.

Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are particularly well-suited for these simulations. mdpi.comresearchgate.net In a QM/MM approach, the chemically active region (e.g., the Grignard reagent and the substrate) is treated with a high level of quantum mechanical theory, while the surrounding solvent is treated with a more computationally efficient molecular mechanics force field. mdpi.com This allows for the simulation of larger, more realistic systems over longer timescales.

Quantitative Structure-Reactivity Relationships (QSRR) in Grignard Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. In the context of Grignard chemistry, QSRR models could be developed to predict the reactivity of different Grignard reagents, including substituted variants of this compound, in various reactions.

These models typically use a set of molecular descriptors, which are numerical representations of different aspects of a molecule's structure (e.g., steric, electronic, and topological properties). By correlating these descriptors with experimental reactivity data, a predictive model can be built. While the development of comprehensive QSRR models for Grignard reactions is a complex undertaking due to the multifaceted nature of the reaction, such models could be valuable for predicting the outcome of new reactions and for designing more efficient synthetic routes. Computational studies have suggested that factors like the Mg-halogen and Mg-C bond characteristics can be predictors of exchange reactions in "turbo" Grignard reagents. gmu.edu

Q & A

Q. What critical parameters should be prioritized during the synthesis of 3-Phenyl-2-propylmagnesium bromide to maximize yield and purity?

  • Methodological Answer : Synthesis requires strict control of:
  • Temperature : Maintain low temperatures (0–5°C) to prevent decomposition or equilibration with ring-opened by-products, as observed in structurally related Grignard reagents (e.g., 3-butenylmagnesium bromide) .

  • Solvent Purity : Use anhydrous tetrahydrofuran (THF) to avoid hydrolysis. Residual moisture degrades the reagent, forming phenylpropanol or Mg(OH)Br.

  • Atmosphere : Conduct reactions under inert gas (argon/nitrogen) to prevent oxidation.

  • Halide Addition Rate : Slow, dropwise addition of 3-phenyl-2-propyl bromide to magnesium minimizes exothermic side reactions.

    Table 1: Synthesis Optimization Parameters

    ParameterOptimal ConditionImpact on Yield/PuritySource
    Temperature0–5°CPrevents decomposition
    SolventAnhydrous THFReduces hydrolysisN/A*
    AtmosphereArgon/N₂Avoids oxidationN/A*
    Halide AdditionSlow, controlledLimits exothermsN/A*
    *General best practices for Grignard synthesis.

Q. What safety protocols and storage conditions are essential for handling this compound?

  • Methodological Answer :
  • Handling : Use flame-resistant lab gear (e.g., spark-free tools) due to flammability. Employ Schlenk lines or gloveboxes to maintain inert conditions. Quench residual reagent with isopropanol or dry ice.
  • Storage : Store in sealed, flame-resistant containers under argon at –20°C. Avoid exposure to moisture or oxygen, which degrade reactivity .
  • Emergency Measures : Refer to SDS guidelines for Grignard reagents (e.g., Allylmagnesium Bromide), including eye/flush protocols and neutralization strategies for spills .

Advanced Research Questions

Q. How can researchers minimize equilibrium-driven side reactions (e.g., cyclization or decomposition) during applications of this compound?

  • Methodological Answer :
  • Temperature Control : Perform reactions below 0°C to stabilize the reagent, as demonstrated in studies of 3-butenylmagnesium bromide, which reversibly forms cyclopropylmethylmagnesium bromide at room temperature .
  • Solvent Selection : Use ethereal solvents (THF, diethyl ether) to stabilize the Grignard complex. Polar aprotic solvents may accelerate decomposition.
  • In Situ Monitoring : Employ ¹H NMR or titration to track reagent integrity during prolonged reactions.

Q. Which advanced analytical techniques are most effective for quantifying this compound concentration and structural integrity?

  • Methodological Answer :
  • Capillary Electrophoresis (CE) : Optimize with a borate buffer (pH 9.2) and UV detection at 214 nm to resolve bromide ions. Antistacking additives (e.g., CTAB) improve sensitivity (~1 µM detection limit) .

  • ¹H NMR Spectroscopy : Dissolve the reagent in deuterated THF and monitor the α-proton resonance (δ 0.5–1.5 ppm for Mg-bound CH₂ groups). Integration against an internal standard (e.g., 1,4-dioxane) quantifies concentration .

  • Karl Fischer Titration : Determine residual moisture in solutions to assess stability.

    Table 2: Analytical Techniques Comparison

    TechniqueDetection LimitAdvantagesSource
    Capillary Electrophoresis1 µM (Br⁻)High specificity for halides
    ¹H NMR~1 mMStructural verification
    Titration (Kumada)~0.1 mmol/gRapid quantificationN/A*

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling vs. less substituted Grignard reagents?

  • Methodological Answer :
  • Steric Effects : The 2-propyl group and phenyl ring create steric hindrance, reducing nucleophilic attack efficiency compared to linear analogs (e.g., n-propylmagnesium bromide). Optimize catalyst loading (e.g., Ni/Fe-based systems) to enhance turnover .
  • Electronic Effects : The phenyl group withdraws electron density, slightly reducing Mg–C bond polarity. This lowers reactivity in alkyne additions but improves selectivity in ketone alkylations.
  • Comparative Studies : Benchmarks against Allylmagnesium Bromide (higher reactivity but lower stability) highlight trade-offs between steric bulk and reaction efficiency .

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